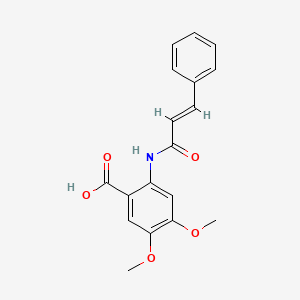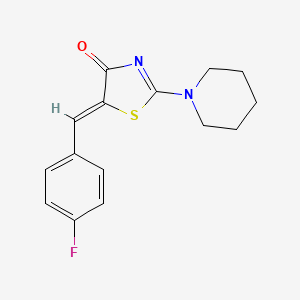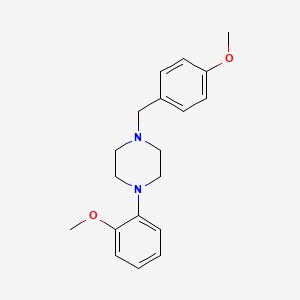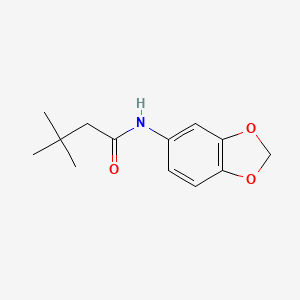![molecular formula C17H17FN4S B5863338 (4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine, also known as EFPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and biotechnology.
Mécanisme D'action
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine exerts its biological effects by binding to specific targets in the body. In cancer cells, this compound binds to a protein called tubulin, which is involved in cell division. This binding disrupts the normal function of tubulin, leading to cell death. In infectious diseases, this compound binds to a protein called RNA polymerase, which is involved in viral replication. This binding inhibits the activity of RNA polymerase, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor, antifungal, and insecticidal properties. It has also been shown to have anti-inflammatory and antibacterial effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungal and insect cells.
Avantages Et Limitations Des Expériences En Laboratoire
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of specific proteins, making it useful for studying protein-protein interactions. It is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research on (4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of this compound as a molecular probe to study protein-protein interactions and cellular signaling pathways. Additionally, further research is needed to determine the safety and toxicity of this compound and its potential applications in agriculture and biotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its potent antitumor, antifungal, and insecticidal properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and biotechnology.
Méthodes De Synthèse
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-ethylphenylhydrazine, 4-fluorobenzyl chloride, and thioacetamide. The synthesis process is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In agriculture, this compound has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In biotechnology, this compound has been used as a molecular probe to study protein-protein interactions.
Propriétés
IUPAC Name |
4-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4S/c1-2-22-16(13-5-9-15(19)10-6-13)20-21-17(22)23-11-12-3-7-14(18)8-4-12/h3-10H,2,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXOGXQQOVPREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)

![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)

![2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5863324.png)



